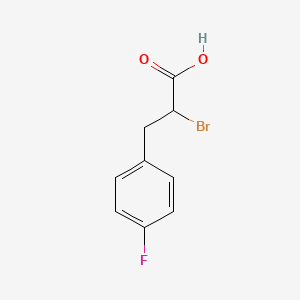

2-Bromo-3-(4-fluorophenyl)propanoic acid

Description

2-Bromo-3-(4-fluorophenyl)propanoic acid is a halogenated aromatic propanoic acid derivative characterized by a bromine atom at the β-position (C2) of the propanoic acid chain and a 4-fluorophenyl group at the γ-position (C3). This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features—electron-withdrawing fluorine and bromine substituents—enhance its reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex molecules.

Properties

Molecular Formula |

C9H8BrFO2 |

|---|---|

Molecular Weight |

247.06 g/mol |

IUPAC Name |

2-bromo-3-(4-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H8BrFO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H,12,13) |

InChI Key |

AVZQUBVTIHNGRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Halogen and Aryl Substituents

The following table compares 2-bromo-3-(4-fluorophenyl)propanoic acid with key analogues, emphasizing substituent positions, molecular properties, and applications:

Electronic Effects

- Fluorine vs. Bromine on the Aryl Ring: Compounds like 3-(2-bromo-4-fluorophenyl)propanoic acid exhibit dual halogen effects, where fluorine (electron-withdrawing) directs electrophilic substitution, while bromine stabilizes intermediates. In contrast, 2-bromo-3-(4-fluorophenyl)propanoic acid’s bromine on the propanoic chain facilitates β-elimination or nucleophilic displacement.

- Trifluoromethyl Substituents: The CF₃ group in 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoic acid significantly lowers the pKa of the carboxylic acid (enhancing water solubility at physiological pH), making it suitable for drug design.

Steric and Conformational Effects

- Ortho-Substituted Analogues: 3-(3-bromo-2-fluorophenyl)propanoic acid experiences steric hindrance between ortho-fluorine and the propanoic chain, reducing rotational freedom and altering crystal packing (as seen in X-ray studies of similar compounds ).

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-(4-fluorophenyl)propanoic acid, and how are intermediates characterized?

Methodological Answer: A common approach involves Grignard reagent addition to α-bromo esters, followed by hydrolysis and decarboxylation. For example, 4-fluorophenylmagnesium bromide reacts with ethyl 2-cyano-3-substituted propanoate intermediates under anhydrous conditions (toluene/ether), followed by acid-catalyzed hydrolysis (H₂SO₄ in acetic acid/water) to yield the target compound . Characterization typically employs NMR (¹H/¹³C) to confirm regiochemistry and LC-MS/HPLC to assess purity. X-ray crystallography (using SHELX or ORTEP-3 ) may resolve stereochemical ambiguities in intermediates.

Q. Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- X-ray crystallography : Resolves absolute configuration and bond angles, particularly for bromine/fluorine substitution patterns. SHELXL refinement is preferred for handling heavy atoms like bromine.

- NMR spectroscopy : ¹⁹F NMR identifies fluorine environment shifts, while 2D COSY/NOESY clarifies proton coupling in the propanoic acid backbone .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±5 ppm) and detects halogen isotopic patterns .

Q. What are its primary applications in medicinal chemistry research?

Methodological Answer: This compound serves as a precursor for bioactive molecules, such as thromboxane A₂ receptor antagonists (e.g., Ramatroban derivatives) . Its 4-fluorophenyl group enhances metabolic stability in vivo, while the bromine atom allows further functionalization via Suzuki coupling. Bioactivity assays (e.g., COX-2 inhibition ) require purity >95% (validated by HPLC) to avoid false positives.

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. solid-state). Strategies include:

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Methodological Answer:

- Impurity control : Bromine-mediated side reactions (e.g., elimination to α,β-unsaturated acids) require strict temperature control (<0°C during Grignard addition) .

- Workflow optimization : Switch from batch to flow chemistry for exothermic hydrolysis steps.

- Purification : Use recrystallization (ethanol/water) instead of column chromatography for gram-scale batches .

Q. How is this compound utilized in mechanistic studies of enzyme inhibition?

Methodological Answer:

- Docking simulations : Molecular docking (AutoDock Vina) predicts binding modes to enzymes like cyclooxygenase-2 (COX-2). The fluorophenyl group’s hydrophobicity and bromine’s steric bulk are critical for active-site interactions .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.